molecular formula C7H10O2 B047881 3-Cyclohexene-1-carboxylic acid CAS No. 4771-80-6

3-Cyclohexene-1-carboxylic acid

Cat. No.: B047881
CAS No.: 4771-80-6
M. Wt: 126.15 g/mol
InChI Key: VUSWCWPCANWBFG-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxylic acid: is an organic compound with the molecular formula C7H10O2 . It is also known by other names such as 1,2,3,6-Tetrahydrobenzoic acid and δ3-Cyclohexenecarboxylic acid . This compound is characterized by a cyclohexene ring with a carboxylic acid functional group attached to the first carbon atom. It is a colorless to pale yellow liquid with a molecular weight of 126.15 g/mol .

Mechanism of Action

Target of Action

3-Cyclohexene-1-carboxylic acid (3-CHCA) is a versatile compound that can interact with various targets. One of its primary targets is the bacterial carboxylesterase enzyme . This enzyme plays a crucial role in the hydrolysis of esters and amides, which are common functional groups in many biological molecules .

Mode of Action

3-CHCA interacts with its targets through a series of chemical reactions. For instance, in the presence of bacterial carboxylesterase, 3-CHCA undergoes hydrolysis, a reaction where a water molecule breaks a chemical bond . This reaction is particularly important in the kinetic resolution of racemic mixtures, where 3-CHCA is used to produce optically active compounds .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of purine and pyrimidine cis-substituted cyclohexenyl and cyclohexanyl nucleosides . These nucleosides are crucial components of DNA and RNA, suggesting that 3-CHCA may influence genetic processes .

Result of Action

The action of 3-CHCA results in the production of optically active compounds, which are important in the pharmaceutical industry . For instance, the compound has been used to synthesize enantiomers of methyl 3-cyclohexene-1-carboxylate, a precursor for the anticoagulant Edoxaban .

Action Environment

The action of 3-CHCA can be influenced by various environmental factors. For example, the efficiency of the compound’s hydrolysis by bacterial carboxylesterase can be affected by the pH and temperature of the reaction environment . Additionally, the compound’s stability may be influenced by factors such as light, heat, and humidity.

Biochemical Analysis

Biochemical Properties

It has been found to be involved in the synthesis of several pharmaceuticals and high-value products .

Molecular Mechanism

It is known that the compound can participate in reactions at the benzylic position , but the specifics of these reactions and their implications for the compound’s interactions with biomolecules are not clear.

Metabolic Pathways

The metabolic pathways involving 3-Cyclohexene-1-carboxylic acid are not well-characterized. It is known that the compound can participate in reactions at the benzylic position , but the specifics of these reactions and their implications for the compound’s role in metabolic pathways are not clear.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexene-1-carboxylic acid can be synthesized through various methods. One common method involves the bromination of cyclohexene followed by hydrolysis. The bromination is typically carried out using bromine in an organic solvent such as carbon tetrachloride, followed by hydrolysis with aqueous sodium hydroxide to yield the desired carboxylic acid .

Industrial Production Methods: In industrial settings, this compound can be produced through the partial hydrogenation of benzoic acid. This process involves the use of a hydrogenation catalyst under controlled temperature and pressure conditions to selectively hydrogenate the aromatic ring of benzoic acid to form the cyclohexene derivative .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products Formed:

    Oxidation: Cyclohexane-1,2-dicarboxylic acid.

    Reduction: Cyclohexane-1-carboxylic acid.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

Chemistry: 3-Cyclohexene-1-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various cyclohexene derivatives and is employed in the preparation of complex organic molecules .

Biology and Medicine: In biological and medicinal research, this compound is used as a chiral precursor for the synthesis of pharmaceutical compounds. For example, it is a key intermediate in the synthesis of the anticoagulant drug Edoxaban .

Industry: The compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals and as a starting material for the preparation of agrochemicals .

Properties

IUPAC Name

cyclohex-3-ene-1-carboxylic acid
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InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)
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InChI Key

VUSWCWPCANWBFG-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CC=C1)C(=O)O
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Molecular Formula

C7H10O2
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DSSTOX Substance ID

DTXSID40871099
Record name 3-Cyclohexene-1-carboxylic acid
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Molecular Weight

126.15 g/mol
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Physical Description

Naphthenic acid is a dark colored liquid with an offensive odor. It is insoluble in water. It will burn though it may take some effort to ignite. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used to make paint dryers, detergents, and solvents., Light yellow to black liquid; [ICSC] Commercial grade: dark liquid with an unpleasant odor; [Hawley]
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Boiling Point

270 to 470 °F at 760 mmHg (USCG, 1999), BP: 270-470 °F = 132-243 °C = 405-516 deg K (at 1 atm), 140-370 °C
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Flash Point

300 °F (USCG, 1999), 101 °C (214 °F) - closed cup, 300 °F (open cup), 149 °C o.c.
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Solubility

Insoluble (<50 mg/L) in water, Completely soluble in organic solvents, Solubility in water: poor
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Density

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.95-0.98 (crude); 0.94-0.98 (refined); 0.95-0.98 (highly refined), all at 20 °C, Relative density (water = 1): 0.982 (liquid)
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Impurities

Naphthenic acids are viscous liquids, with phenolic and sulfur impurities present that are largely responsible for their characteristic odor., 5-25 wt% hydrocarbons whose composition is the same as the petroleum fraction from which the naphthenic acids are derived.
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Color/Form

Viscous liquids ... Colors range from pale yellows to dark amber, Gold to black liq

CAS No.

1338-24-5, 4771-80-6
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Record name 3-Cyclohexene-1-carboxylic acid
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Melting Point

-35 - +2 °C
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Synthesis routes and methods I

Procedure details

The 4-hydroxy group of 4-hydroxybenzoic acid is protected by reacting 4-hydroxybenzoic acid, 5 g (0.036 mol), obtained commercially, with benzyl chloride, 5.1 g (0.04 mol) in ethanol:water (1:1) containing 5 g K2CO3 (0.04 mol) at a temperature of 30 degrees C. for 12 hours. The 4-PgO benzoic acid is converted to the acid chloride using thionyl chloride by a procedure similar to that employed for producing 3-cyclohexene carboxylic acid chloride from 3-cyclohexene carboxylic acid in Example I.
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Synthesis routes and methods II

Procedure details

The present invention relates to a method for preparing a cyclohexyl phenyl ketone from a 1,3 butadiene and acrylic acid without a purification or separation step and, more particularly, to a synthesis method of cyclohexyl phenyl ketone that includes carrying out a [2+4] Diels-Alder reaction of 1,3-butadiene and acrylic acid in the presence or absence of benzene or a non-aromatic organic solvent to yield 3-cyclohexene-1-carboxylic acid, a hydrogenation reaction to yield cyclohexanecarboxylic acid, a chlorination reaction to prepare a cyclohexanecarbonyl chloride; and a Friedel-Crafts reaction in the same reactor without purifying or separating the cyclohexanecarboxylic acid to prepare a cyclohexyl phenyl ketone with a high yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclohexene-1-carboxylic acid
Reactant of Route 2
3-Cyclohexene-1-carboxylic acid
Reactant of Route 3
3-Cyclohexene-1-carboxylic acid
Reactant of Route 4
3-Cyclohexene-1-carboxylic acid
Reactant of Route 5
3-Cyclohexene-1-carboxylic acid
Reactant of Route 6
3-Cyclohexene-1-carboxylic acid
Customer
Q & A

Q1: How is 3-cyclohexene-1-carboxylic acid metabolized by bacteria?

A1: Research has shown that bacteria like Alcaligenes faecalis and Pseudomonas putida can metabolize this compound. They utilize two main pathways, both involving the intermediate 1,4-cyclohexadienecarboxylic acid. One pathway proceeds via β-oxidation, while the other involves benzoic acid as an intermediate. [, ] The relative importance of these pathways can vary depending on the bacterial strain and growth conditions. []

Q2: Can halides influence the microbial degradation of this compound?

A2: While halides can impact the efficiency of some advanced oxidation processes (AOPs) used in contaminant degradation, they seem to have minimal impact on this compound degradation. This is likely due to the high reactivity of halogen radicals with alkenes. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C7H10O2, and its molecular weight is 126.15 g/mol.

Q4: What are some potential applications of this compound derivatives in drug discovery?

A4: Derivatives of this compound have been explored as potential antimitotic agents [] and antiviral agents against HIV, coxsackie B3, and herpes viruses. [] Additionally, a chiral synthon derived from this compound serves as a key intermediate in the synthesis of aminocyclitol and carbapenem antibiotics. []

Q5: Are there any applications of this compound in material science?

A5: Yes, this compound is used in the synthesis of alicyclic epoxy resins, which have applications in printing inks and coatings due to their rapid curing properties under ultraviolet light. [] Additionally, derivatives of this compound can be used as plasticizers and modifiers for epoxy resins. []

Q6: Can this compound be used in the synthesis of natural product analogs?

A6: Yes, a conformationally constrained didemnin B analog, a potential anticancer agent, has been synthesized utilizing 2-hydroxy-3-cyclohexenecarboxylic acid as a key building block. []

Q7: What is the significance of the chirality of this compound?

A7: The chirality of this compound is crucial in various applications. For instance, the (S)-enantiomer of the methyl ester is a chiral precursor to the anticoagulant Edoxaban. Enzymatic resolution using engineered E.coli BioH has shown promise for the enantioselective synthesis of this valuable intermediate. []

Q8: How can enantiomerically pure this compound be obtained?

A8: Several methods exist for obtaining enantiomerically pure this compound. One approach involves enzymatic resolution of the corresponding methyl ester using pig liver esterase. This method allows for large-scale production of the desired (1R,6S)-6-methoxycarbonyl-3-cyclohexene-1-carboxylic acid. [] Another method utilizes the formation of a diastereomeric salt with (R)-α-phenylethylamine, which can be selectively crystallized to isolate the desired enantiomer. [, , ]

Q9: Can this compound be used in the synthesis of β-homoglutamic acid?

A9: Yes, a convenient and efficient synthetic protocol utilizes this compound as a starting material to synthesize chiral β-homoglutamic acid. The process involves a Curtius Rearrangement, oxidative cleavage of the alkene, and debenzylation via catalytic hydrogenation. []

Q10: How does the presence of a double bond in this compound influence its reactivity?

A10: The double bond in this compound makes it susceptible to various reactions, including halogenation, epoxidation, and Diels-Alder reactions. These transformations are valuable for synthesizing diverse derivatives and complex molecules. [, , , , , , ] Notably, the carboxyl group can participate in lactonization reactions, leading to the formation of bicyclic lactones. [, , ]

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